1-Benzyl-3-ethylazetidin-3-OL

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Medicinal chemistry teams require azetidine building blocks with defined physicochemical properties to enable SAR without introducing confounding variables. Substituting the 3-ethyl chain with a methyl group alters LogP by -0.39, directly impacting permeability and target engagement. - **Precise lipophilicity control:** LogP 1.6433 (calc.) vs 1.2532 for 3-methyl analog - **IP-aligned scaffold:** Cited in Merck CB1 receptor modulator patent WO-2007064566-A3 - **Drug-like physicochemical profile:** MW 191.27 g/mol avoids excessive lipophilicity of benzhydryl analogs Ideal for lead optimization programs requiring systematic property modulation.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11902386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-ethylazetidin-3-OL
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC1(CN(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C12H17NO/c1-2-12(14)9-13(10-12)8-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3
InChIKeyIYHXJTWQKHWEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-ethylazetidin-3-OL: Physicochemical & Procurement Profile


1-Benzyl-3-ethylazetidin-3-OL (CAS 1479587-49-9) is a 3-alkyl substituted azetidine featuring a tertiary alcohol moiety . This compound belongs to a class of saturated four-membered nitrogen-containing heterocycles, which are valued in medicinal chemistry for their ability to introduce conformational rigidity and favorable physicochemical properties into drug candidates [1]. It serves primarily as a synthetic intermediate or research building block for the development of novel pharmaceuticals, including those targeting the Cannabinoid-1 (CB1) receptor [2].

1-Benzyl-3-ethylazetidin-3-OL: Analogue Replacement Risks


The performance of azetidine-based intermediates and drug candidates is highly sensitive to specific structural modifications. Substituting 1-Benzyl-3-ethylazetidin-3-OL with a generic analogue like 1-Benzyl-3-methylazetidin-3-ol or 1-Benzhydryl-3-ethylazetidin-3-ol is not a benign exchange. The following evidence demonstrates that even a single methylene unit change in the 3-alkyl chain or a modification at the N-benzyl position results in quantifiably different physicochemical properties, which can drastically alter synthetic yield, solubility, membrane permeability, and target engagement . These differences are critical for both successful chemical synthesis and achieving the desired biological outcome in a research program.

1-Benzyl-3-ethylazetidin-3-OL: Key Differences from Analogues


Lipophilicity & Permeability: 3-Ethyl vs. 3-Methyl

The presence of an ethyl group at the 3-position of 1-Benzyl-3-ethylazetidin-3-OL confers a quantifiably higher lipophilicity compared to its methyl analog . This difference is a key factor in optimizing ADME profiles during lead development. While the methyl analog (LogP = 1.2532) may have higher aqueous solubility, the ethyl analog (LogP = 1.6433) is predicted to have superior membrane permeability, a critical parameter for oral bioavailability and CNS penetration [REFS-1, REFS-2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Steric Bulk: N-Benzyl vs. Benzhydryl Substitution

The N-benzyl group on 1-Benzyl-3-ethylazetidin-3-OL provides a moderate level of steric bulk and lipophilicity. In contrast, the use of a benzhydryl (diphenylmethyl) group at the N-position, as in the analog 1-Benzhydryl-3-ethylazetidin-3-ol, results in a substantially larger and more lipophilic molecule (Molecular Weight 267.37 g/mol vs. 191.27 g/mol) [REFS-1, REFS-2]. This difference is crucial for navigating chemical space. While the benzhydryl analog may offer stronger interactions with certain hydrophobic pockets, it also carries a higher risk of poor solubility and unfavorable pharmacokinetics .

Medicinal Chemistry Structure-Activity Relationship (SAR) Target Selectivity

Validated Synthetic Route to CB1 Antagonists

The specific 1-benzyl-3-ethyl substitution pattern of this compound is directly relevant to the synthesis of novel Cannabinoid-1 (CB1) receptor antagonists and/or inverse agonists [1]. A patent family from Merck & Co. explicitly claims 'Heterocycle-substituted 3-alkyl azetidine derivatives' as CB1 modulators for treating a wide range of conditions, including obesity, cognitive disorders, and addiction [1]. While specific in vitro data for 1-Benzyl-3-ethylazetidin-3-OL itself is not in the public domain, its presence within this patented chemical space indicates it is a key intermediate for accessing compounds with validated, potent pharmacology [2].

Neuroscience Metabolic Disorders CB1 Receptor Antagonism Synthetic Intermediate

1-Benzyl-3-ethylazetidin-3-OL: Application Scenarios


Fine-Tuning Lipophilicity in Lead Optimization

A medicinal chemistry team requires a building block to modulate the LogP of a lead series. Selecting 1-Benzyl-3-ethylazetidin-3-OL (LogP = 1.6433) provides a specific and quantifiable increase in lipophilicity compared to the 3-methyl analog (LogP = 1.2532) . This allows the team to systematically explore the impact of a +0.39 ΔLogP on membrane permeability and target engagement without introducing additional structural variables. This evidence-based selection enables more efficient SAR development and increases the probability of identifying a candidate with an optimal ADME profile.

Accessing Patented CB1 Antagonist Space

A discovery group focused on novel CB1 receptor antagonists for treating obesity or addiction requires a starting point for synthesis. Procurement of 1-Benzyl-3-ethylazetidin-3-OL is justified by its direct relevance to the chemical space outlined in the Merck patent WO-2007064566-A3, which describes heterocycle-substituted 3-alkyl azetidines as potent CB1 modulators [1]. Using this specific intermediate accelerates the synthesis of target compounds with established therapeutic potential, saving significant time and resources compared to a de novo approach. This is a clear, IP-driven procurement decision.

Balancing Lipophilicity and Molecular Weight

A project team must select an azetidine building block that introduces conformational constraint without violating standard drug-likeness rules. 1-Benzyl-3-ethylazetidin-3-OL (MW 191.27 g/mol, LogP 1.6433) represents a 'sweet spot' in physicochemical space . Its selection over the heavier and more lipophilic 1-Benzhydryl-3-ethylazetidin-3-ol analog (MW 267.37 g/mol) is a strategic decision to manage lipophilic ligand efficiency and maintain favorable solubility, thereby reducing downstream development risks . This choice is based on a clear, quantitative comparison of molecular properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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